molecular formula C8H8N2O2S B1392753 3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239758-47-4

3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1392753
M. Wt: 196.23 g/mol
InChI Key: HUEBFGBGMMUSMO-UHFFFAOYSA-N
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Description

“3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones, a similar class of compounds, has been described in the literature . The synthesis is performed by ball-milling and does not require any catalyst. This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .


Molecular Structure Analysis

The molecular structure of pyrimidine-based compounds can be investigated using computational tools . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods and the predicted results can be compared with the reported experimental ones .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine-based compounds can be complex. For example, the solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst has been described . This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-based compounds can be determined using various techniques. For example, the molecular weight of a similar compound, 2,4(1H,3H)-Pyrimidinedithione, has been reported to be 144.218 .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Microwave-Assisted Condensation : A method for isolating intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave-assisted condensation has been developed. This involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates, leading to desired bicyclic products (Davoodnia et al., 2008).

Chemical Derivatives and Modifications

  • Nucleosides Synthesis : A study describes the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, leading to potential applications in nucleoside chemistry (El‐Barbary et al., 1995).
  • Aqueous Synthesis of Derivatives : A catalyst-free aqueous synthesis method for 7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives has been established, featuring environmentally friendly procedures and high yields (Yao et al., 2014).

Biological and Medicinal Applications

  • Antibacterial Properties : Various substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, indicating potential applications in antimicrobial treatments (More et al., 2013).
  • Antiviral Evaluation : Some derivatives of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione have been synthesized and tested for antiviral activities against Hepatitis A virus and Herpes simples virus type-1, showcasing potential in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Catalysis and Green Chemistry

  • Mechanochemical Synthesis : A solvent-free, catalyst-free method for synthesizing pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, highlighting an environmentally friendly approach in chemical synthesis (Mashkouri & Naimi-Jamal, 2009).

Safety And Hazards

The safety and hazards associated with pyrimidine-based compounds can vary depending on their structure and usage. For example, some pyrimidine derivatives have been found to have broad-spectrum antibacterial activity and reasonable antifungal activity .

Future Directions

The future directions in the research of pyrimidine-based compounds could involve the development of new synthesis methods, the exploration of their biological activities, and the design of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

3-ethyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBFGBGMMUSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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